2-Morpholino-5-nitrobenzaldehyde
Overview
Description
2-Morpholino-5-nitrobenzaldehyde is a chemical compound with the molecular formula C₁₁H₁₂N₂O₄. It is known for its unique structure, which includes a morpholine ring and a nitro group attached to a benzaldehyde core.
Scientific Research Applications
2-Morpholino-5-nitrobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Morpholino-5-nitrobenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with 2-chloro-5-nitrobenzaldehyde in the presence of potassium carbonate in N,N-dimethylformamide at 90°C for 4 hours . This method yields a high purity product.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Morpholino-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 2-Morpholino-5-nitrobenzoic acid.
Reduction: 2-Morpholino-5-aminobenzaldehyde.
Substitution: Various substituted morpholino derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Morpholino-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
- 2-Morpholino-5-nitrobenzoic acid
- 2-Morpholino-5-aminobenzaldehyde
- 2-Chloro-5-nitrobenzaldehyde
Comparison: 2-Morpholino-5-nitrobenzaldehyde is unique due to the presence of both a morpholine ring and a nitro group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-morpholin-4-yl-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-8-9-7-10(13(15)16)1-2-11(9)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGDWIWUQDHQLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383471 | |
Record name | 2-morpholino-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30742-62-2 | |
Record name | 2-morpholino-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 2-Morpholino-5-nitrobenzaldehyde?
A1: this compound crystallizes in the monoclinic space group P21/n. [] The unit cell dimensions are: a = 8.419(2) Å, b = 7.437(1) Å, c = 17.758(1) Å, and β = 96.888(1)°. [] The crystal structure was solved using direct methods and refined to an R value of 0.0534. [] Within the structure, the morpholine ring adopts a chair conformation. [] The molecular packing is primarily dictated by hydrogen bonding interactions. []
Q2: How do the bond lengths in this compound compare to standard values?
A2: Analysis of the bond lengths in this compound reveals that the carbon-oxygen bonds in the morpholine ring [d(C10-O4) = 1.420(2) Å and d(C9-O4) = 1.422(2) Å] are typical of single bonds between sp3 hybridized carbon and sp2 hybridized oxygen. [] The C7-O3 bond distance of 1.194(1) Å is slightly shorter than the standard value for a C=O double bond, indicating some degree of bond shortening. [] The nitrogen-oxygen bond lengths within the nitro group [d(O1N1) = 1.214(1) Å and d(O2-N1) = 1.207(1) Å] are consistent with typical N-O bonds in nitro groups. [] This observation is further supported by the C1-N1 bond distance of 1.457(1) Å, which aligns with the expected value for a single bond between an aromatic carbon and a nitro group nitrogen. []
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